7-Methyl wyosine

Description

Structure

3D Structure

Properties

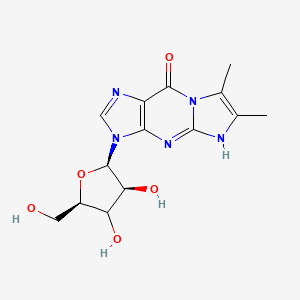

Molecular Formula |

C14H17N5O5 |

|---|---|

Molecular Weight |

335.32 g/mol |

IUPAC Name |

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9?,10+,13-/m1/s1 |

InChI Key |

BINGDNLMMYSZFR-CXOKJZQJSA-N |

Isomeric SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C |

Canonical SMILES |

CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 7-Methylwyosine in Archaeal tRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 7-methylwyosine (m7G), a hypermodified guanosine (B1672433) derivative at position 37 of tRNAPhe, has unveiled a unique facet of the archaeal translation machinery. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and functional significance of this archaeal-specific tRNA modification. We present a comprehensive overview of the experimental methodologies employed for its identification and characterization, including detailed protocols for tRNA purification, nucleoside analysis via High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Quantitative data on the distribution of wyosine (B1684185) derivatives across various archaeal species are summarized, and the intricate biosynthetic pathway is visualized through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers investigating archaeal biology, tRNA modification, and for professionals in drug development targeting novel antimicrobial pathways.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are crucial for maintaining translational fidelity and efficiency across all domains of life. In Archaea, a diverse array of unique modifications have been identified, reflecting their distinct evolutionary trajectory and adaptation to extreme environments. Among the most complex and fascinating of these is the family of wyosine derivatives, which are tricyclic modifications of guanosine found at position 37, immediately 3' to the anticodon of tRNAPhe. These modifications, including wyosine (imG), isowyosine (B13420988) (imG2), and 7-methylwyosine (mimG), play a critical role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[1][2]

The discovery of 7-methylwyosine, a derivative unique to Archaea, has provided significant insights into the specialized mechanisms governing protein synthesis in this domain.[1][3] Its intricate biosynthesis, involving a series of enzymatic steps, presents potential targets for the development of novel antimicrobial agents. This guide delves into the core technical aspects of 7-methylwyosine's discovery, offering a detailed look at the experimental approaches and the key findings that have shaped our understanding of this unique modification.

The Discovery and Structure of 7-Methylwyosine

The identification of 7-methylwyosine was made possible through the application of advanced analytical techniques, primarily a combination of High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) on enzymatic digests of total tRNA from various archaeal species.[4] The first wyosine derivative was discovered in the hyperthermophilic crenarchaeota Sulfolobus solfataricus, Thermoproteus neutrophilus, and Pyrodictium occultum. Based on its UV absorption spectrum, fluorescence properties, and mass spectrometric analysis, this novel derivative was identified as 7-methylwyosine (mimG).

Structure of 7-Methylwyosine (mimG)

7-Methylwyosine is a tricyclic nucleoside characterized by an imidazopurine core structure with a methyl group at the N7 position. It is derived from guanosine through a multi-step enzymatic pathway.

Quantitative Distribution of Wyosine Derivatives in Archaea

The presence and relative abundance of 7-methylwyosine and other wyosine derivatives vary significantly across different archaeal species. This distribution is correlated with the presence or absence of the specific genes encoding the biosynthetic enzymes. The following table summarizes the distribution of key wyosine derivatives and the corresponding biosynthetic genes in a selection of archaeal species.

| Archaeal Species | Wyosine Derivative(s) Detected | aTrm5a (Taw22) | Taw1 | Taw2 | Taw3 | Reference |

| Sulfolobus solfataricus | mimG, imG2 | + | + | - | + | |

| Thermoproteus neutrophilus | mimG | + | + | - | + | |

| Pyrodictium occultum | mimG | + | + | - | + | |

| Pyrococcus abyssi | imG | - | + | - | + | |

| Pyrococcus furiosus | imG, imG2 | + | + | - | + | |

| Methanocaldococcus jannaschii | imG-14, imG | - | + | + | - | |

| Haloferax volcanii | m1G | - | - | - | - | |

| Archaeoglobus fulgidus | yW-86, yW-72 | - | + | + | + | |

| Staphylothermus marinus | imG, mimG | + | + | - | + |

Table 1: Distribution of Wyosine Derivatives and Biosynthetic Genes in Selected Archaea. "+" indicates the presence of the gene or detection of the modification, and "-" indicates its absence. mimG: 7-methylwyosine; imG2: isowyosine; imG: wyosine; imG-14: 4-demethylwyosine (B1206707); yW-86: 7-aminocarboxypropyl-4-demethylwyosine; yW-72: 7-aminocarboxypropyl-wyosine; m1G: 1-methylguanosine (B33566).

Biosynthesis of 7-Methylwyosine

The biosynthesis of 7-methylwyosine is a complex, multi-step enzymatic pathway that begins with the modification of a guanosine residue at position 37 of the tRNAPhe precursor. The pathway involves a series of archaeal-specific enzymes, with some variations observed between different archaeal lineages.

The pathway initiates with the methylation of G37 to 1-methylguanosine (m1G) by the enzyme aTrm5. Subsequently, the enzyme Taw1, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the formation of the tricyclic core structure, yielding 4-demethylwyosine (imG-14). In certain archaea, particularly Crenarchaeota, the bifunctional enzyme aTrm5a (also known as Taw22) then catalyzes the C7-methylation of imG-14 to produce isowyosine (imG2). The final step to produce 7-methylwyosine from isowyosine is catalyzed by a yet-to-be-fully-characterized methyltransferase, though Taw3 has been implicated in the N4-methylation of other wyosine derivatives.

Experimental Protocols

The identification and characterization of 7-methylwyosine rely on a series of meticulous experimental procedures. The following sections provide detailed methodologies for the key experiments.

Purification of Archaeal tRNA

Objective: To isolate total tRNA from archaeal cells for subsequent nucleoside analysis.

Protocol:

-

Cell Lysis: Harvest archaeal cells from culture by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2). Lyse the cells by adding sodium dodecyl sulfate (B86663) (SDS) to a final concentration of 0.2% and performing phenol (B47542) extraction.

-

Nucleic Acid Precipitation: Precipitate the total nucleic acids from the aqueous phase by adding ethanol (B145695).

-

High-Molecular-Weight RNA Removal: Resuspend the nucleic acid pellet in 1 M sodium acetate (B1210297) (pH 7.0) and add 0.54 volumes of isopropanol (B130326) to selectively precipitate high-molecular-weight RNAs (rRNA and DNA).

-

tRNA Precipitation: Collect the supernatant containing the tRNA and precipitate the tRNA by adding isopropanol to a final concentration of 0.98 volumes.

-

tRNA Purification: Further purify the tRNA by phenol extraction and ethanol precipitation. The purity and integrity of the tRNA can be assessed by polyacrylamide gel electrophoresis (PAGE).

Enzymatic Digestion of tRNA to Nucleosides

Objective: To hydrolyze purified tRNA into its constituent nucleosides for HPLC and mass spectrometry analysis.

Protocol:

-

Enzymatic Digestion: Digest the purified tRNA (typically 1-5 µg) with a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) at 37°C for 2-4 hours.

-

Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.

-

Sample Preparation: Centrifuge the digested sample to pellet any denatured protein and collect the supernatant containing the nucleosides for analysis.

HPLC Analysis of Modified Nucleosides

Objective: To separate and quantify the modified nucleosides from the tRNA digest.

Protocol:

-

Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: Employ a gradient elution using a two-solvent system. For example, Solvent A: 25 mM ammonium (B1175870) acetate (pH 6.0) and Solvent B: acetonitrile.

-

Gradient Program: A typical gradient might start with 100% Solvent A, ramping to a mixture of Solvent A and B over 20-25 minutes to elute the nucleosides based on their hydrophobicity.

-

Detection: Monitor the elution profile using a UV detector at 260 nm. The retention time of each peak is compared to that of known nucleoside standards for identification.

Mass Spectrometry for Nucleoside Identification

Objective: To confirm the identity of the modified nucleosides by determining their precise mass-to-charge ratio.

Protocol:

-

LC-MS/MS System: Couple the HPLC system directly to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer).

-

Ionization: Use electrospray ionization (ESI) in positive ion mode to generate ions of the eluted nucleosides.

-

Mass Analysis: Acquire full scan mass spectra to determine the molecular weight of each nucleoside.

-

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, perform MS/MS on the parent ion of interest. The resulting fragmentation pattern provides structural information that can be compared to that of authentic standards or predicted fragmentation patterns.

Functional Significance of 7-Methylwyosine

The presence of the bulky, hydrophobic wyosine derivatives, including 7-methylwyosine, at position 37 of tRNAPhe is critical for maintaining the reading frame during translation. These modifications are thought to enhance the stacking interactions with the adjacent nucleotide in the anticodon loop, thereby stabilizing the codon-anticodon duplex in the ribosomal P-site. This stabilization is particularly important in hyperthermophilic archaea, where the high temperatures can destabilize nucleic acid structures. The prevention of frameshifting errors ensures the synthesis of functional proteins, which is essential for cellular viability.

Conclusion and Future Perspectives

The discovery and characterization of 7-methylwyosine in archaeal tRNA have significantly advanced our understanding of the diversity and complexity of tRNA modifications. This unique archaeal-specific modification highlights the evolutionary adaptations of the translational machinery in this domain of life. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research in this area.

Future studies should focus on the precise enzymatic mechanism of the final methylation step in 7-methylwyosine biosynthesis and the comprehensive quantitative analysis of this modification across a wider range of archaeal species under different growth conditions. Furthermore, the elucidation of the entire wyosine biosynthetic pathway in archaea could pave the way for the development of novel antibiotics that specifically target these essential enzymes, offering a promising avenue for combating microbial infections.

References

- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

7-Methylwyosine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylwyosine, also known as methylwyosine or mimG, is a hypermodified tricyclic nucleoside derived from guanosine (B1672433). It is predominantly found in the transfer RNA (tRNA) of Archaea, where it plays a critical role in ensuring the fidelity of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological function, and experimental methodologies associated with 7-Methylwyosine.

Chemical Structure and Identification

7-Methylwyosine is a complex molecule characterized by a fused three-ring system attached to a ribose sugar moiety. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one[1]. The structural details are crucial for understanding its unique chemical properties and biological interactions.

Table 1: Chemical Identifiers for 7-Methylwyosine

| Identifier | Value | Reference |

| Molecular Formula | C15H19N5O5 | [1][2] |

| Molecular Weight | 349.34 g/mol | [1][2] |

| CAS Number | Not available | |

| PubChem CID | 13847037 | |

| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one | |

| InChI | InChI=1S/C15H19N5O5/c1-6-7(2)20-13(24)9-12(18(3)15(20)17-6)19(5-16-9)14-11(23)10(22)8(4-21)25-14/h5,8,10-11,14,21-23H,4H2,1-3H3/t8-,10-,11-,14-/m1/s1 | |

| SMILES | CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)C |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 7-Methylwyosine

| Property | Value | Source |

| XLogP3-AA | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 349.13861872 Da | PubChem |

| Monoisotopic Mass | 349.13861872 Da | PubChem |

Biological Role and Significance

7-Methylwyosine is a crucial post-transcriptional modification found at position 37 of the anticodon loop of phenylalanine-specific tRNA (tRNAPhe) in many archaeal species. Its presence is vital for maintaining the correct reading frame during protein translation by stabilizing the codon-anticodon interaction within the ribosome. The rigid, extended structure of the wyosine (B1684185) base enhances stacking interactions with adjacent bases in the anticodon loop, preventing ribosomal frameshifting and ensuring the accurate synthesis of proteins.

Biosynthesis Pathway of 7-Methylwyosine in Archaea

The biosynthesis of 7-Methylwyosine is a multi-step enzymatic process that begins with guanosine at position 37 of the tRNA precursor. The pathway involves several key intermediates, including 1-methylguanosine (B33566) (m1G), 4-demethylwyosine (B1206707) (imG-14), and isowyosine (B13420988) (imG2).

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure 7-Methylwyosine are scarce in the literature. However, methods for the isolation and analysis of wyosine derivatives from biological samples are well-established.

Isolation and Analysis of 7-Methylwyosine from Archaeal tRNA

The following is a generalized protocol for the isolation and analysis of 7-Methylwyosine from archaeal tRNA, based on methodologies described in the literature.

1. Isolation of Bulk tRNA from Archaea:

-

Archaeal cells are cultured and harvested.

-

Cells are lysed, and total nucleic acids are extracted using methods such as phenol-chloroform extraction.

-

Bulk tRNA is separated from other nucleic acids (DNA, rRNA) using techniques like anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.

2. Enzymatic Digestion of tRNA to Nucleosides:

-

The purified bulk tRNA is completely digested into its constituent nucleosides.

-

This is typically achieved by sequential incubation with nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate groups).

3. LC-MS/MS Analysis:

-

The resulting mixture of nucleosides is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The eluent is directly coupled to a mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Orbitrap or Q-TOF).

-

Liquid Chromatography: A C18 column is commonly used with a gradient of a polar solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Detection is performed in positive ion mode. For quantitative analysis, multiple reaction monitoring (MRM) is employed, using specific precursor-to-product ion transitions for 7-Methylwyosine. For identification, high-resolution mass spectrometry is used to determine the accurate mass of the molecular ion ([M+H]+).

Chemical Synthesis

-

Protection of the ribose hydroxyl groups.

-

Modification of the guanine (B1146940) base to form the tricyclic ring system.

-

Methylation at the required positions.

-

Deprotection of the ribose hydroxyls to yield the final product.

These synthetic strategies could likely be adapted for the preparation of 7-Methylwyosine for use as an analytical standard or for further biological studies.

Spectral Data

As of the time of this writing, experimentally determined UV-Vis, 1H-NMR, and 13C-NMR spectra for isolated 7-Methylwyosine are not available in public databases. Characterization in the literature relies heavily on mass spectrometry data in conjunction with chromatographic retention times.

Mass Spectrometry: The primary method for the identification of 7-Methylwyosine is liquid chromatography-mass spectrometry (LC-MS). In positive ion mode, the protonated molecule ([M+H]+) is observed at an m/z corresponding to its monoisotopic mass (approximately 350.1458). Tandem mass spectrometry (MS/MS) of this precursor ion will produce characteristic fragment ions corresponding to the loss of the ribose moiety and fragmentation of the tricyclic base, which can be used for definitive identification and quantification.

Conclusion

7-Methylwyosine is a structurally complex and biologically significant modified nucleoside found in the tRNA of Archaea. Its unique chemical structure is essential for its role in maintaining the fidelity of protein synthesis. While detailed physicochemical and spectral data for the pure compound are limited, methodologies for its isolation from biological sources and characterization by LC-MS/MS are well-established. Further research, potentially involving the chemical synthesis and detailed spectroscopic analysis of 7-Methylwyosine, would provide valuable data for a more complete understanding of this important molecule and could aid in the development of novel antimicrobial agents targeting archaeal translation.

References

The Unseen Regulator: A Technical Guide to 7-Methylwyosine RNA Modification

An In-depth Exploration of the Core Biological Significance, Detection, and Therapeutic Potential of m7G for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

N7-methylwyosine (m7G) is a positively charged, post-transcriptional RNA modification that is emerging as a critical regulator of various cellular processes. Once primarily known for its presence in the 5' cap of eukaryotic messenger RNA (mRNA), recent advancements in detection technologies have revealed its widespread internal existence within transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA). This guide provides a comprehensive technical overview of the biological significance of m7G modification, detailing its role in RNA metabolism, its profound implications in cancer biology and other diseases, and the experimental methodologies used to study it. The dysregulation of m7G modification has been increasingly linked to tumorigenesis, making the enzymes that catalyze this modification, particularly the METTL1/WDR4 complex, attractive targets for novel therapeutic interventions.

Core Biological Significance of 7-Methylwyosine (m7G) Modification

The m7G modification plays a multifaceted role in gene expression, primarily by influencing the stability, structure, and function of various RNA species.[1]

1.1. Role in tRNA and Translation Control:

The most well-characterized internal m7G modification occurs at position 46 (m7G46) in the variable loop of a subset of tRNAs. This modification is crucial for:

-

tRNA Stability: The m7G46 modification helps to stabilize the tertiary structure of tRNA, protecting it from degradation.[1]

-

Codon-Dependent Translation: The presence of m7G in specific tRNAs, particularly Arg-TCT, enhances the translation of mRNAs enriched with their corresponding codons.[2] This selective translation mechanism is hijacked in cancer to promote the synthesis of oncogenic proteins.[2][3]

-

Ribosome Pausing: Lack of m7G modification can lead to ribosome pausing at specific codons, which in turn can trigger ribosome collision and inhibit translation.

1.2. Role in mRNA and Other ncRNAs:

Beyond tRNA, m7G modification is found in other RNA types with diverse functions:

-

mRNA Capping: The m7G cap at the 5' end of eukaryotic mRNA is essential for mRNA stability, nuclear export, and the initiation of translation.

-

Internal mRNA Modification: Internal m7G modifications within mRNA can also enhance translation efficiency.

-

rRNA Processing: m7G modification in 18S rRNA is involved in ribosome biogenesis.

-

miRNA Maturation: The METTL1/WDR4 complex can methylate primary miRNAs (pri-miRNAs), promoting their processing into mature miRNAs.

1.3. The METTL1/WDR4 Methyltransferase Complex:

The primary enzyme responsible for internal m7G modification in tRNA and some other RNAs is the methyltransferase-like 1 (METTL1) and WD repeat domain 4 (WDR4) complex. METTL1 is the catalytic subunit, while WDR4 acts as a scaffold protein that is essential for METTL1's activity and stability. The expression of both METTL1 and WDR4 is frequently upregulated in various cancers, correlating with poor patient prognosis.

Quantitative Data on m7G Modification

The following tables summarize key quantitative data related to m7G modification, providing a comparative overview for researchers.

| Parameter | Value | Cell Line/Organism | Reference |

| Abundance of m7G in mRNA (m7G/G ratio) | 0.02% - 0.05% | Mammalian cells | |

| Stoichiometry of m7G in cytoplasmic tRNAs | ~60% - 85% | Human HeLa and HEK293T cells | |

| Number of m7G-modified tRNA species detected | 22 | Human cytoplasmic tRNAs |

Table 1: Abundance and Stoichiometry of m7G Modification. This table provides an overview of the prevalence of m7G modification in different RNA populations.

| Cancer Type | Upregulated Genes | Downstream Effects | Reference |

| Osteosarcoma | METTL1, WDR4 | Enhanced translation of ECM remodeling effectors, doxorubicin (B1662922) resistance. | |

| Lung Cancer | METTL1, WDR4 | Increased translation of cell-cycle genes (e.g., CCND3). | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | METTL1, WDR4 | Activation of PI3K/AKT/mTOR signaling. | |

| Hepatocellular Carcinoma (HCC) | METTL1, WDR4 | Increased translation of oncogenes (e.g., EGFR), activation of Akt and MAPK pathways. |

Table 2: Role of m7G Machinery in Different Cancers. This table highlights the consistent upregulation of the m7G methyltransferase complex across various cancers and its impact on oncogenic pathways.

Signaling Pathways Involving m7G Modification

The dysregulation of m7G modification, particularly through the overexpression of the METTL1/WDR4 complex, has profound effects on intracellular signaling pathways that are central to cancer development and progression.

Caption: METTL1/WDR4-mediated m7G modification of tRNA enhances the translation of oncogenic mRNAs.

The increased availability of specific m7G-modified tRNAs facilitates the efficient translation of mRNAs enriched in the corresponding codons. These mRNAs often encode for proteins that are key drivers of oncogenesis, including growth factor receptors and cell cycle regulators. This selective translational enhancement leads to the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways.

Caption: Activation of the PI3K/Akt pathway by m7G-driven oncogenic protein synthesis.

Caption: Activation of the MAPK pathway by m7G-driven oncogenic protein synthesis.

Experimental Protocols for the Study of m7G Modification

A variety of techniques are available for the detection and quantification of m7G modification, ranging from global analysis to single-nucleotide resolution mapping.

4.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of m7G levels in total RNA or purified RNA species.

-

Principle: RNA is enzymatically hydrolyzed into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. The amount of m7G is quantified by comparing its signal to that of a stable isotope-labeled internal standard.

-

Workflow:

-

RNA Isolation and Purification.

-

Enzymatic digestion of RNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

Separation of nucleosides using reverse-phase or HILIC chromatography.

-

Column: A C18 column is commonly used.

-

Mobile Phase A: Water with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient from low to high organic solvent concentration is used to elute the nucleosides.

-

-

Detection by tandem mass spectrometry (MS/MS) in positive ion mode using multiple reaction monitoring (MRM).

-

4.2. Dot Blot Assay

A simple and rapid method for the semi-quantitative detection of global m7G levels in RNA.

-

Principle: RNA is spotted onto a membrane and detected using a specific anti-m7G antibody. The signal intensity is proportional to the amount of m7G in the sample.

-

Workflow:

-

RNA Sample Preparation: Extract total RNA and determine its concentration.

-

Membrane Spotting: Spot serial dilutions of RNA onto a nitrocellulose or nylon membrane.

-

UV Crosslinking: Crosslink the RNA to the membrane using UV irradiation.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m7G.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Stain the membrane with methylene (B1212753) blue to visualize the total amount of RNA spotted for normalization.

-

Caption: A streamlined workflow for the dot blot-based detection of m7G RNA modification.

4.3. High-Throughput Sequencing Methods

Several sequencing-based techniques have been developed for the transcriptome-wide mapping of m7G at varying resolutions.

4.3.1. m7G-meRIP-seq (m7G methylated RNA immunoprecipitation sequencing)

-

Principle: This antibody-based method enriches for RNA fragments containing m7G, which are then sequenced to identify m7G-containing regions across the transcriptome.

-

Workflow:

-

RNA fragmentation.

-

Immunoprecipitation of m7G-containing RNA fragments using an anti-m7G antibody.

-

Library preparation from the enriched RNA fragments and an input control.

-

High-throughput sequencing.

-

Bioinformatics Analysis:

-

Quality control of raw reads (e.g., using FastQC).

-

Adapter trimming (e.g., using Trimmomatic).

-

Alignment to a reference genome (e.g., using HISAT2).

-

Peak calling to identify enriched regions (e.g., using MACS2 or exomePeak).

-

Differential methylation analysis and functional annotation.

-

-

Caption: The experimental and computational workflow for m7G-meRIP-seq.

4.3.2. TRAC-Seq (tRNA reduction and cleavage sequencing)

-

Principle: A chemical-based method that provides single-nucleotide resolution mapping of m7G in tRNAs. It involves the reduction of m7G, followed by aniline-mediated cleavage of the RNA backbone at the modified site.

-

Workflow:

-

Isolation of small RNAs (<200 nt).

-

Treatment with the demethylase AlkB to remove other modifications that might interfere with reverse transcription.

-

Reduction of m7G with sodium borohydride (B1222165) (NaBH4).

-

Aniline-mediated cleavage at the abasic site.

-

Ligation of a 5' adapter to the cleaved fragments.

-

cDNA library construction and sequencing.

-

Bioinformatics Analysis: Calculation of cleavage scores at each nucleotide position to identify m7G sites.

-

4.3.3. m7G-MaP-seq (m7G Mutational Profiling sequencing)

-

Principle: This method also utilizes the reduction of m7G with NaBH4 to create an abasic site. However, instead of cleaving the RNA, the abasic site is detected as a mutation during reverse transcription.

-

Workflow:

-

RNA treatment with NaBH4.

-

Reverse transcription, during which the reverse transcriptase misincorporates a nucleotide at the abasic site.

-

Library preparation and sequencing.

-

Bioinformatics Analysis: Identification of positions with a significantly higher mutation rate in the NaBH4-treated sample compared to a control.

-

4.3.4. m7G-quant-seq

-

Principle: An advancement of m7G-seq that allows for the quantitative measurement of m7G stoichiometry at single-nucleotide resolution. It employs optimized chemical reduction and depurination steps to convert m7G sites into abasic sites, which are then detected as mutations and deletions during reverse transcription.

-

Workflow:

-

Efficient chemical reduction of m7G with potassium borohydride (KBH4).

-

Mild depurination to generate a stable abasic site.

-

Reverse transcription using an engineered reverse transcriptase that enhances mutations and deletions at the abasic site.

-

Library preparation and sequencing.

-

Bioinformatics Analysis: Calculation of the total variation ratio (mutations + deletions) at each site to quantify the m7G modification fraction, often calibrated with standards of known modification levels.

-

Conclusion and Future Directions

The 7-methylwyosine modification is a pivotal player in the epitranscriptomic regulation of gene expression. Its role in promoting the translation of oncogenic mRNAs has firmly established it as a key factor in cancer biology. The development of sophisticated detection methods has been instrumental in uncovering the widespread presence and functional significance of m7G. As our understanding of the m7G landscape and its regulatory mechanisms deepens, the enzymes responsible for its deposition, particularly METTL1, are emerging as highly promising targets for the development of novel anti-cancer therapies. Future research will likely focus on the development of specific and potent inhibitors of the METTL1/WDR4 complex and on further elucidating the complex interplay between m7G modification and other regulatory pathways in both health and disease.

References

- 1. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METTL1/WDR4-mediated m7G tRNA modifications and m7G codon usage promote mRNA translation and lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METTL1/WDR4-mediated tRNA m7G modification and mRNA translation control promote oncogenesis and doxorubicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methylwyosine: An In-depth Technical Guide on a Unique Archaeal tRNA Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylwyosine (mimG) is a complex, tricyclic hypermodified nucleoside derived from guanosine (B1672433), exclusively found at position 37, immediately 3' to the anticodon of transfer RNA (tRNA), particularly in the domain of Archaea.[1][2][3] This unique modification plays a crucial role in maintaining translational fidelity by stabilizing the codon-anticodon interaction within the ribosome, thereby preventing frameshift errors during protein synthesis.[4] This technical guide provides a comprehensive overview of 7-methylwyosine, detailing its biosynthesis as a derivative of wyosine (B1684185), experimental protocols for its study, and quantitative data to support further research and potential therapeutic development.

Introduction to 7-Methylwyosine

Wyosine and its derivatives are a hallmark of tRNAPhe in Eukarya and Archaea, but are absent in Bacteria, which typically possess 1-methylguanosine (B33566) (m1G) at the analogous position.[3] 7-methylwyosine is an archaeal-specific modification, identified in both Euryarchaeota and Crenarchaeota. Its intricate structure and biosynthetic pathway highlight the diverse strategies employed by Archaea to ensure translational accuracy, particularly in extreme environments.

Chemical Structure:

-

Systematic Name: 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one

-

Molecular Formula: C15H19N5O5

-

Molecular Weight: 349.34 g/mol

The Biosynthetic Pathway of 7-Methylwyosine

The formation of 7-methylwyosine is an elaborate enzymatic process that branches from the central wyosine biosynthesis pathway. The synthesis originates from a guanosine residue at position 37 of a precursor tRNA molecule.

The key steps in the archaeal biosynthesis of 7-methylwyosine are:

-

Formation of m1G: The pathway initiates with the S-adenosyl-L-methionine (SAM)-dependent methylation of the guanosine at the N1 position to form 1-methylguanosine (m1G). This reaction is catalyzed by a tRNA methyltransferase of the Trm5 family.

-

Tricyclic Core Formation: The m1G intermediate is then converted to the tricyclic core structure, 4-demethylwyosine (B1206707) (imG-14), by the enzyme Taw1, the archaeal homolog of the yeast Tyw1 enzyme.

-

Formation of Isowyosine (B13420988) (imG2): In the dedicated branch leading to 7-methylwyosine, imG-14 undergoes a C7-methylation, also utilizing SAM as the methyl donor, to produce isowyosine (imG2). This reaction is catalyzed by a bifunctional tRNA methyltransferase known as aTrm5a or Taw22.

-

Final Methylation to 7-Methylwyosine (mimG): The final step involves the N4-methylation of isowyosine (imG2) to yield 7-methylwyosine. This reaction is catalyzed by a member of the Taw3 family of methyltransferases, specifically Taw3c.

Below is a diagram illustrating the biosynthetic pathway of 7-methylwyosine.

Experimental Protocols

Analysis of 7-Methylwyosine in tRNA by LC-MS/MS

The quantitative analysis of 7-methylwyosine and other modified nucleosides in tRNA is most accurately performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

Protocol for tRNA Digestion and LC-MS/MS Analysis:

-

tRNA Purification: Isolate total RNA from archaeal cells using a suitable extraction method. Purify the tRNA fraction from the total RNA using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) to remove contaminating rRNAs and mRNAs.

-

Enzymatic Digestion:

-

To approximately 1-5 µg of purified tRNA, add nuclease P1 (around 2 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

-

Incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase (around 0.1 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample onto a reversed-phase C18 column.

-

Perform chromatographic separation using a gradient of a suitable mobile phase, such as acetonitrile (B52724) in ammonium acetate buffer.

-

Detect the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Mass Spectrometry Parameters for 7-Methylwyosine:

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 350.1 | Theoretical |

| Product Ion (m/z) | 218.1 | Theoretical (loss of ribose) |

| Collision Energy (eV) | Optimized empirically |

Recombinant Expression and Purification of Biosynthetic Enzymes

The enzymes responsible for the latter stages of 7-methylwyosine biosynthesis, aTrm5a (Taw22) and Taw3c, can be produced recombinantly for in vitro studies. Given their archaeal origin, particularly from thermophiles, the expression is typically carried out in Escherichia coli, and the purification often involves a heat-treatment step.

General Protocol for Recombinant Enzyme Production:

-

Cloning: Synthesize the codon-optimized gene for the target enzyme (e.g., from Pyrococcus abyssi for aTrm5a or Sulfolobus solfataricus for Taw3c) and clone it into an expression vector, such as pET28a, which incorporates an N-terminal His6-tag.

-

Expression: Transform the expression vector into an E. coli strain like BL21(DE3). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

-

Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or using a French press.

-

Heat Treatment (for thermostable enzymes): Heat the cell lysate at a high temperature (e.g., 70-85°C) for 15-30 minutes. This step denatures and precipitates most of the mesophilic E. coli proteins. Centrifuge to remove the precipitated proteins.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): If necessary, further purify the protein using size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

In Vitro Enzymatic Assay for Methyltransferase Activity

The activity of aTrm5a and Taw3c can be assessed in vitro using radiolabeled S-adenosyl-L-methionine ([3H]-SAM).

Protocol for In Vitro Methyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

tRNA substrate (unmodified or containing the appropriate precursor modification, e.g., imG-14 for aTrm5a or imG2 for Taw3c)

-

[3H]-SAM

-

Purified recombinant enzyme (aTrm5a or Taw3c)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-80°C for enzymes from hyperthermophiles) for a defined period.

-

Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid, TCA). Precipitate the tRNA on a filter paper.

-

Washing: Wash the filter paper with cold TCA and ethanol (B145695) to remove unincorporated [3H]-SAM.

-

Quantification: Measure the radioactivity incorporated into the tRNA using a scintillation counter.

Quantitative Data

While specific kinetic parameters for the archaeal enzymes aTrm5a and Taw3c are not extensively documented in publicly available literature, typical Michaelis-Menten constants for tRNA methyltransferases can provide an expected range for these values.

Expected Kinetic Parameters for Archaeal tRNA Methyltransferases:

| Enzyme Family | Substrate | Km (µM) | kcat (min-1) | Organism Context |

| Trm5 (G37) | tRNA | 0.1 - 5 | 1 - 10 | Eukaryotes/Archaea |

| Trm5 (G37) | SAM | 1 - 20 | 1 - 10 | Eukaryotes/Archaea |

| TrmH (Gm18) | tRNA | ~4.6 | ~0.003 µmol/h | Thermus thermophilus |

Concluding Remarks

7-Methylwyosine stands as a testament to the intricate and diverse world of RNA modifications, particularly within the archaeal domain. Its biosynthesis, branching from the core wyosine pathway, involves a unique set of enzymes that are potential targets for antimicrobial drug development, especially given the essential role of this modification in translational fidelity. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the structure, function, and enzymatic machinery associated with 7-methylwyosine. Future studies focusing on the detailed kinetic characterization of the biosynthetic enzymes and the structural elucidation of the enzyme-tRNA complexes will undoubtedly provide deeper insights into the biological significance of this fascinating hypermodified nucleoside.

References

- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7-Methylguanosine in Preventing Ribosomal Frameshifting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylguanosine (m7G) is a critical post-transcriptional modification of RNA, influencing a wide array of cellular processes. While its role in the 5' cap of messenger RNA (mRNA) is well-established in initiating translation, the function of internal m7G modifications, particularly in transfer RNA (tRNA), is an area of growing interest. This technical guide provides an in-depth exploration of the role of m7G in maintaining translational fidelity, with a specific focus on its importance in preventing ribosomal frameshifting. This document synthesizes current research to provide a comprehensive overview of the underlying molecular mechanisms, quantitative data on the effects of tRNA modifications on frameshifting, detailed experimental protocols for studying these phenomena, and visual representations of the key pathways and workflows. A central focus is the m7G modification at position 46 (m7G46) of the tRNA variable loop, a modification installed by the METTL1/WDR4 methyltransferase complex. Evidence suggests that the absence of this modification leads to tRNA instability and ribosome pausing, creating conditions conducive to frameshift errors. This guide is intended to be a valuable resource for researchers investigating translational control, RNA modifications, and their implications in disease and therapeutic development.

Introduction: Ribosomal Frameshifting and the Importance of Translational Fidelity

Ribosomal frameshifting is a translational recoding event where the ribosome shifts its reading frame on an mRNA molecule, moving forward (+1) or backward (-1) by one or more nucleotides. This process deviates from the canonical triplet decoding of the genetic code and can result in the synthesis of alternative proteins from a single mRNA transcript. While programmed ribosomal frameshifting is a vital gene expression mechanism for some viruses and cellular genes, unintended frameshifting can lead to the production of non-functional or toxic proteins, contributing to various disease states.

Maintaining the correct reading frame is paramount for cellular homeostasis. The fidelity of translation is ensured by a complex interplay of factors, including the ribosome itself, translation factors, and the accuracy of codon recognition by aminoacyl-tRNAs. A crucial aspect of this fidelity is the post-transcriptional modification of tRNAs, which fine-tunes their structure and decoding properties.

The Role of 7-Methylguanosine (m7G) in tRNA Structure and Function

7-Methylguanosine is a prevalent modification in various RNA species. In tRNA, the most notable internal m7G modification is at position 46 (m7G46), located in the variable loop. This modification is catalyzed by the METTL1/WDR4 methyltransferase complex in eukaryotes.

The m7G46 modification plays a critical role in stabilizing the three-dimensional L-shaped structure of tRNA. It forms a tertiary base pair with a C13-G22 pair in the D-arm, which is essential for the correct folding and structural integrity of the tRNA molecule. This structural stability is crucial for the tRNA's canonical function in protein synthesis, including its aminoacylation and interaction with the ribosome.

The Molecular Mechanism: How m7G Prevents Ribosomal Frameshifting

The primary mechanism by which m7G modification prevents ribosomal frameshifting is indirect, stemming from its role in maintaining tRNA stability and decoding efficiency. The absence of the m7G46 modification leads to tRNA hypomodification, which in turn results in tRNA instability and degradation.

This depletion of specific, correctly folded tRNAs leads to a decrease in their availability for translation. When the ribosome encounters a codon that is decoded by an m7G-modified tRNA and the concentration of that tRNA is low, the ribosome pauses at that codon. This ribosome pausing is a critical prerequisite for many frameshifting events. The paused ribosome is more susceptible to "slipping" into an alternative reading frame, especially at "slippery sequences" on the mRNA.

Therefore, the presence of m7G46 on tRNAs ensures a steady supply of functional tRNAs, which promotes efficient and continuous translation, thereby minimizing ribosome pausing and the consequent risk of frameshifting.

Quantitative Data on the Impact of tRNA Modifications on Frameshifting

Direct quantitative data on the effect of m7G46 hypomodification on ribosomal frameshifting rates is currently limited in the published literature. However, ribosome profiling studies of METTL1 knockout cells have provided strong correlational evidence by demonstrating increased ribosome occupancy at codons decoded by m7G-modified tRNAs, indicating ribosome pausing.

To illustrate the quantitative impact of tRNA modifications on frameshifting, data from studies on other tRNA modifications, particularly in the anticodon loop, are presented below. These modifications, like m7G, are crucial for translational fidelity.

| tRNA Modification | Organism/System | Frameshift Type | Fold Increase in Frameshifting (approx.) | Reference |

| Wybutoxine (Y) base at position 37 of tRNAPhe | Rabbit Reticulocyte Lysate | -1 | 2-3 fold | Carlson et al., 2008 |

| Queuosine (Q) base at wobble position of tRNAAsn | Rabbit Reticulocyte Lysate | -1 | ~1.5 fold | Carlson et al., 2008 |

| 1-methylguanosine (m1G) at position 37 of tRNAPro | E. coli | +1 | 5-10 fold | Björk et al., 1989 |

Table 1: Quantitative impact of tRNA hypomodification on ribosomal frameshifting. The data presented for Y, Q, and m1G modifications serve as an illustrative example of the magnitude of effects that can be expected from tRNA hypomodification on translational fidelity.

Experimental Protocols

Dual-Luciferase Reporter Assay for Quantifying Ribosomal Frameshifting

This assay is the gold standard for measuring the frequency of ribosomal frameshifting events in vivo and in vitro. It utilizes a reporter construct containing two luciferase genes, typically Renilla (upstream) and Firefly (downstream), separated by a sequence containing the putative frameshift signal. The downstream luciferase is in a different reading frame (e.g., -1 or +1) relative to the upstream one.

An In-depth Technical Guide to the Evolutionary Conservation of 7-Methylwyosine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylwyosine (mimG) is a complex, tricyclic hypermodified nucleoside found at position 37 of tRNAPhe in certain archaeal species. This modification, located 3'-adjacent to the anticodon, plays a crucial role in maintaining translational fidelity by stabilizing codon-anticodon interactions. The biosynthesis of mimG is part of a larger family of pathways responsible for producing wyosine (B1684185) derivatives, which are hallmarks of eukaryotic and archaeal tRNAPhe. This guide provides a comprehensive overview of the evolutionary conservation and divergence of the 7-methylwyosine biosynthesis pathway, detailing the key enzymes, their mechanisms, and the experimental protocols used for their study. We present quantitative data on enzyme distribution, compare the archaeal pathway with its well-characterized eukaryotic counterpart, and visualize the complex enzymatic steps and experimental workflows.

Introduction: The Significance of Wyosine Derivatives

Post-transcriptional modifications in transfer RNA (tRNA) are essential for their structure and function, particularly in the anticodon loop where they ensure the accuracy and efficiency of protein synthesis.[1][2] Wyosine (imG) and its derivatives, such as wybutosine (B12426080) (yW) in eukaryotes and 7-methylwyosine (mimG) in archaea, are a family of tricyclic, hypermodified guanosines found exclusively at position 37 of tRNAPhe.[3][4] These modifications are critical for stabilizing the codon-anticodon pairing at the ribosomal decoding site, thereby preventing frameshifting errors during translation.[5]

The biosynthesis of these complex molecules is a multi-step enzymatic process that is energetically expensive, often consuming multiple molecules of S-adenosylmethionine (AdoMet), a universal donor of methyl and other chemical groups. While the pathway leading to wybutosine in yeast is well-established, the archaeal pathways show greater diversity. This guide focuses on the biosynthesis of 7-methylwyosine (mimG), an archaeal-specific modification, examining its evolutionary relationship to the canonical eukaryotic pathway.

Biosynthetic Pathways: A Tale of Two Domains

The formation of wyosine derivatives begins from a guanosine (B1672433) residue at position 37 of the tRNAPhe precursor. The pathways in Eukarya and Archaea share common early steps but diverge to produce a variety of final modifications.

The Eukaryotic Wybutosine (yW) Pathway

In the yeast Saccharomyces cerevisiae, the synthesis of wybutosine (yW) is a canonical five-enzyme, six-step process. This pathway serves as a crucial reference for understanding the evolutionarily related archaeal pathways. The enzymes act in a strictly sequential order, with each step utilizing S-adenosylmethionine (AdoMet) as a cofactor for various chemical transformations, including methylation, radical-based cyclization, and the transfer of an α-amino-α-carboxypropyl (acp) group.

The key enzymes in the eukaryotic yW pathway are:

-

Trm5 : A methyltransferase that catalyzes the initial N1-methylation of G37 to form 1-methylguanosine (B33566) (m¹G).

-

TYW1 : A radical SAM enzyme that uses a [4Fe-4S] cluster to catalyze the formation of the tricyclic core, 4-demethylwyosine (B1206707) (imG-14).

-

TYW2 : A transferase that adds the acp group from AdoMet to the C7 position of imG-14, producing yW-86.

-

TYW3 : A methyltransferase that methylates the N4 position of the purine (B94841) ring to yield yW-72.

-

TYW4 : A bifunctional enzyme that performs the final two steps: carboxymethylation and methylation of the acp side chain to complete the wybutosine structure.

Caption: The sequential five-enzyme pathway for wybutosine (yW) biosynthesis in eukaryotes.

The Archaeal 7-Methylwyosine (mimG) Pathway

Archaea exhibit a more diverse array of wyosine derivatives, including isowyosine (B13420988) (imG2) and 7-methylwyosine (mimG). The biosynthesis of these modifications also starts from the m¹G intermediate and proceeds through the formation of imG-14, catalyzed by archaeal homologs of Trm5 and TYW1 (often called Taw1), respectively. However, from the imG-14 branch point, the archaeal pathways diverge significantly from the eukaryotic one.

The synthesis of 7-methylwyosine (mimG) involves two unique archaeal-specific steps:

-

Formation of Isowyosine (imG2) : The intermediate imG-14 is methylated at the C7 position to form isowyosine (imG2). This reaction is catalyzed by a peculiar bifunctional methyltransferase, which in some species can catalyze both the initial N1-methylation of G37 and this C7-methylation of imG-14.

-

Formation of 7-Methylwyosine (mimG) : Isowyosine (imG2) is then methylated at the N4 position by an archaeal homolog of TYW3 (often called Taw3) to produce the final mimG modification.

Caption: The proposed biosynthetic pathway for 7-methylwyosine (mimG) in Archaea.

Evolutionary Conservation of Biosynthetic Enzymes

Phylogenetic analysis reveals that the core machinery for wyosine biosynthesis is ancient, with homologs of Trm5, TYW1, TYW2, and TYW3 present in both Archaea and Eukarya, suggesting they were present in the last common ancestor. However, the distribution and function of these enzymes have diverged significantly.

Notably, TYW4, the enzyme for the final steps of yW synthesis, is absent in Archaea. Conversely, the bifunctional methyltransferases responsible for imG2 formation are unique to certain archaeal lineages. This pattern of enzyme conservation and loss reflects the diversity of wyosine derivatives found across the domains of life.

Data Presentation: Distribution of Wyosine Biosynthesis Homologs

The table below summarizes the presence of key enzymes involved in wyosine and 7-methylwyosine biosynthesis across the three domains of life.

| Enzyme | Eukaryotic Name | Archaeal Name(s) | Function | Eukarya | Archaea | Bacteria |

| Step 1 | Trm5 | aTrm5 | N1-methylation of G37 | Present | Present | Absent¹ |

| Step 2 | TYW1 | Taw1 | Formation of imG-14 tricyclic core | Present | Present | Absent |

| Step 3a | TYW2 | Taw2 | 'acp' group transfer to C7 of imG-14 (yW-86) | Present | Euryarchaeota | Absent |

| Step 3b | - | aTrm5a/Taw21/Taw22 | C7-methylation of imG-14 (imG2) | Absent | Present | Absent |

| Step 4 | TYW3 | Taw3 | N4-methylation of wyosine intermediate | Present | Present | Absent |

| Step 5/6 | TYW4 | - | Final modification of 'acp' side chain (yW) | Present | Absent | Absent |

¹ Bacteria use the evolutionarily distinct TrmD enzyme for m¹G modification.

Experimental Protocols for Studying 7-Methylwyosine Biosynthesis

Elucidating the biosynthesis and function of tRNA modifications like mimG requires a combination of biochemical, genetic, and analytical techniques.

Identification and Quantification of tRNA Modifications

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for identifying and quantifying modified nucleosides from total tRNA digests.

-

tRNA Isolation : Total tRNA is extracted from cells using methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

tRNA Digestion : Purified tRNA is completely digested to individual nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.

-

LC Separation : The resulting nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).

-

MS Detection : The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. The mass-to-charge ratio (m/z) allows for the precise identification of known modifications, while fragmentation patterns in tandem MS (MS/MS) can help elucidate the structure of novel ones.

Methodology: Quantitative Sequencing (m7G-quant-seq)

For high-throughput and site-specific quantification of internal m7G modifications, specialized sequencing methods have been developed.

-

Chemical Treatment : Total RNA is treated with potassium borohydride (B1222165) (KBH₄) to reduce the m7G, followed by a mild acid treatment (depurination) that specifically excises the reduced m7G base, leaving an abasic (AP) site.

-

Reverse Transcription (RT) : During reverse transcription, the polymerase stalls or misincorporates nucleotides at the AP site.

-

Library Preparation & Sequencing : The resulting cDNA is used to prepare a sequencing library and is analyzed by next-generation sequencing.

-

Data Analysis : The frequency of mutations and deletions at the known modification site is calculated. This "total variation ratio" is proportional to the m7G modification level at that specific site in the tRNA population.

Caption: A simplified workflow for the quantitative detection of m7G using m7G-quant-seq.

Characterization of Biosynthetic Enzymes

Methodology: In Vitro Enzyme Assays

The function of putative biosynthesis enzymes is confirmed through in vitro reconstitution assays.

-

Protein Expression and Purification : The gene encoding the candidate enzyme (e.g., aTrm5a/Taw22) is cloned into an expression vector and the recombinant protein is overexpressed (e.g., in E. coli) and purified.

-

Substrate Preparation : The tRNA substrate (e.g., an in vitro transcribed tRNAPhe lacking modifications) is prepared. For later steps in the pathway, intermediates like imG-14-containing tRNA must be generated using previously characterized enzymes.

-

Reaction : The purified enzyme is incubated with the tRNA substrate in a suitable buffer, along with the necessary cofactor, S-adenosylmethionine (AdoMet), which may be radiolabeled (e.g., [³H]-AdoMet) for detection.

-

Product Analysis : The reaction product is analyzed to confirm the modification. This can be done by:

-

Filter-binding assay : If using a radiolabeled cofactor, the tRNA is captured on a filter and the incorporated radioactivity is measured.

-

HPLC/MS : The tRNA product is digested into nucleosides and analyzed by LC-MS to identify the newly formed modified nucleoside (e.g., imG2).

-

Functional Significance and Drug Development Implications

The conservation of the core wyosine biosynthesis machinery across two domains of life underscores its fundamental importance. The m7G modification, like its eukaryotic counterparts, is vital for stabilizing the tRNA structure, ensuring correct codon recognition, and preventing translational frameshifting. The absence of these modifications can lead to decreased translational fidelity and cellular stress.

The enzymes in the 7-methylwyosine biosynthesis pathway, particularly those unique to Archaea or distinct from their human homologs, represent potential targets for antimicrobial drug development. Designing specific inhibitors against enzymes like the bifunctional aTrm5a/Taw22 could disrupt tRNA function and inhibit the growth of pathogenic archaea or other organisms that might harbor similar pathways. A thorough understanding of the structure and mechanism of these enzymes, derived from X-ray crystallography and detailed biochemical assays, is a prerequisite for such structure-based drug design.

Conclusion

The biosynthesis of 7-methylwyosine is a fascinating example of evolutionary innovation built upon a conserved enzymatic framework. Originating from an ancient pathway shared with eukaryotes, the archaeal route to mimG has evolved unique enzymes, such as bifunctional methyltransferases, to create a distinct, archaeal-specific tRNA modification. While the core functions of ensuring translational fidelity remain conserved, the diversification of the pathway highlights the chemical adaptability of tRNA modification systems. Further research into the structure and mechanism of these unique archaeal enzymes will not only deepen our understanding of the evolution of life's information transfer systems but may also unlock new avenues for therapeutic intervention.

References

- 1. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Evolution of tRNAPhe:imG2 methyltransferases involved in the biosynthesis of wyosine derivatives in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling Wyosine: A Technical Guide to the Early Research of a Crucial tRNA Modification

For Immediate Release

A deep dive into the foundational research on wyosine (B1684185) and its derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide meticulously details the early discoveries, experimental protocols, and physicochemical properties of this hypermodified nucleoside, which plays a critical role in ensuring translational fidelity.

Wyosine and its derivatives are a class of tricyclic, fluorescent nucleosides found at position 37, immediately 3' to the anticodon of phenylalanine transfer RNA (tRNAPhe), in eukaryotes and archaea. Their presence is essential for maintaining the correct reading frame during protein synthesis and stabilizing the codon-anticodon interaction. This guide revisits the seminal research that first identified and characterized these complex biomolecules.

Discovery and Structural Elucidation

The story of wyosine began over five decades ago with the discovery of a highly fluorescent, unidentified nucleoside in yeast tRNAPhe, initially termed "Y-base".[1][2] This intriguing molecule was first reported by RajBhandary and Chang. Subsequent groundbreaking work by Nakanishi and his collaborators in the early 1970s led to the elucidation of its unique tricyclic structure, revealing a new family of hypermodified nucleosides.[3]

Physicochemical Properties

Early investigations into the properties of wyosine and its derivatives revealed their characteristic strong fluorescence and hydrophobicity, traits conferred by the tricyclic imidazopurine core.[4] These properties proved instrumental in their initial isolation and continue to be valuable for their detection and study. Quantitative analysis of wybutosine (B12426080) (yW), a prominent wyosine derivative, established its key spectral characteristics.

| Property | Value | Conditions |

| UV Absorption Maxima (λmax) | 234 nm, 263 nm, 310 nm | pH 7.5 |

| Fluorescence Emission Maximum (λem) | 443 nm | Excitation at 239 nm and 318 nm, pH 7.5 |

| Table 1: Spectroscopic properties of Wybutosine (yW).[5] |

Experimental Protocols

This section provides a detailed look at the pioneering experimental methodologies that were fundamental to the early understanding of wyosine.

Isolation of Wyosine from tRNA

The initial isolation of wyosine and its derivatives from biological sources was a critical step in their characterization. The general procedure involved the enzymatic digestion of total tRNA to its constituent nucleosides, followed by chromatographic separation.

Protocol for Enzymatic Hydrolysis of tRNA to Nucleosides: [6]

-

tRNA Preparation: 400 µg of bulk tRNA is resuspended in 100 µl of sterile water.

-

Denaturation: The tRNA solution is boiled for 1 minute and then immediately cooled on ice.

-

Nuclease P1 Digestion: The solution is adjusted to 0.01 M ammonium (B1175870) acetate (B1210297) (pH 5.3), and 10 units of nuclease P1 are added. The mixture is incubated for 12 hours at 37°C.

-

Phosphatase Treatment: The solution is then adjusted to 0.1 M ammonium bicarbonate (pH 7.0). 0.01 units of phosphodiesterase I and 1 unit of alkaline phosphatase are added.

-

Incubation: The mixture is incubated for an additional 2 hours at 37°C.

-

Lyophilization and Reconstitution: The digested sample is lyophilized and then resuspended in 20 µl of an aqueous buffer for analysis.

Chromatographic Separation:

Early researchers utilized paper and thin-layer chromatography to separate the complex mixture of nucleosides obtained from tRNA hydrolysates. The high hydrophobicity of wyosine derivatives facilitated their separation from the canonical and other modified nucleosides.[4] Later, the advent of high-performance liquid chromatography (HPLC) provided a more sensitive and quantitative method for analysis.[1][2][7][8]

Chemical Synthesis of Wyosine and its Derivatives

The unambiguous structural confirmation of wyosine and its derivatives relied on their total chemical synthesis. These early synthetic routes were crucial for providing authentic standards for comparison with the naturally isolated compounds.

Synthesis of 4-Demethylwyosine (B1206707) (imG-14):

Kasai and coworkers reported one of the first syntheses of 4-demethylwyosine, a key intermediate in the biosynthesis of other wyosine derivatives.[9]

Synthesis of the "Y" Base:

A significant achievement in the field was the efficient synthesis of the "Y" base compounds, as reported by Frihart, Feinberg, and Nakanishi in 1977, which further solidified the structural understanding of this class of molecules.[1]

Biosynthetic Pathways

Wyosine and its derivatives are not directly encoded in the genome but are synthesized through a complex series of post-transcriptional modifications of a guanosine (B1672433) residue at position 37 of the tRNAPhe precursor. The biosynthetic pathways, while sharing a common origin, exhibit significant diversity between eukaryotes and archaea.

The initial step in both pathways is the methylation of guanosine (G) to 1-methylguanosine (B33566) (m¹G). In eukaryotes, a well-defined five-enzyme pathway subsequently converts m¹G to the fully modified wybutosine (yW). In archaea, the pathways are more varied, with 4-demethylwyosine (imG-14) serving as a crucial branch point for the synthesis of several different wyosine derivatives, including wyosine (imG), methylwyosine (mimG), and yW-86.[6][10]

Conclusion

The early research on wyosine and its derivatives laid a critical foundation for our current understanding of tRNA modification and its role in gene expression. The innovative techniques developed for their isolation, characterization, and synthesis were instrumental in deciphering the structure and function of these complex molecules. This guide provides a valuable historical and technical perspective for researchers continuing to explore the intricate world of RNA modification and its implications for biology and medicine.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 4. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of 7-Methylwyosine in the Survival of Hyperthermophilic Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperthermophilic archaea thrive in environments with extreme temperatures, a feat made possible by a suite of molecular adaptations. Among these, the post-transcriptional modification of transfer RNA (tRNA) is paramount for maintaining the structural integrity and functional efficacy of the translational machinery. This technical guide delves into the crucial function of a specific hypermodified nucleoside, 7-Methylwyosine (m7G), found in the tRNA of these remarkable organisms. We will explore its biosynthesis, its role in tRNA stabilization, and its impact on translational fidelity at high temperatures. This document provides a comprehensive overview of the current understanding of 7-Methylwyosine, supported by experimental evidence, detailed protocols, and visual representations of key pathways and workflows.

Introduction: The Challenge of High-Temperature Translation

Life at temperatures approaching and exceeding 100°C presents significant challenges to the stability of biological macromolecules. For the translational apparatus, the intricate three-dimensional structure of tRNA is particularly vulnerable to thermal denaturation. Unmodified tRNA molecules would readily lose their canonical L-shaped conformation at such temperatures, leading to a catastrophic failure of protein synthesis.

Hyperthermophilic archaea have evolved a sophisticated strategy to counteract this: the extensive chemical modification of their tRNA molecules. These modifications, ranging from simple methylations to complex hypermodifications, act as molecular "glue," reinforcing the tRNA structure and ensuring its functionality in extreme heat. One such critical modification is 7-Methylwyosine, a tricyclic fluorescent nucleoside found at position 37, immediately 3' to the anticodon in tRNAPhe.[1] This guide will elucidate the multifaceted role of this unique modification.

The Function of 7-Methylwyosine: A Guardian of Translational Integrity

The primary function of 7-Methylwyosine in hyperthermophilic archaea is to confer thermal stability to tRNA, thereby ensuring accurate and efficient protein synthesis at high temperatures.

Enhanced Thermal Stability of tRNA

While direct quantitative data on the specific contribution of 7-Methylwyosine to the melting temperature (Tm) of tRNA is not extensively documented in the current literature, the consensus in the field, supported by a wealth of indirect evidence, points to its significant role in stabilizing the tRNA structure. The hypermodified nature of wyosine (B1684185) derivatives, including 7-Methylwyosine, contributes to the overall structural integrity of tRNA through several mechanisms:

-

Increased Stacking Interactions: The planar, tricyclic ring system of 7-Methylwyosine enhances base-stacking interactions within the anticodon loop, a region critical for codon recognition. This increased stacking energy helps to rigidify the local structure and prevent its "unraveling" at high temperatures.

-

Conformational Rigidity: The complex structure of 7-Methylwyosine restricts the conformational freedom of the phosphodiester backbone in the anticoleon loop, reducing its flexibility and making it more resistant to thermal fluctuations.

-

Hydrophobic Interactions: The additional methyl group and the overall aromatic character of 7-Methylwyosine can participate in favorable hydrophobic interactions within the core of the tRNA, further contributing to the stability of its tertiary structure.

The collective effect of these stabilizing forces is a tRNA molecule that can withstand the denaturing conditions of a hyperthermophilic environment. The presence of a suite of modifications, including 2'-O-methylation and pseudouridylation, works in concert with 7-Methylwyosine to dramatically increase the overall melting temperature of tRNA in these organisms.[2][3] For instance, the melting temperature of tRNA from the hyperthermophile Pyrodictium occultum is over 100°C, a value significantly higher than what would be predicted based on its GC content alone.[4]

Maintaining Translational Fidelity

Beyond simple stabilization, 7-Methylwyosine plays a crucial role in maintaining the accuracy of protein synthesis. The anticodon loop is the business end of the tRNA, responsible for recognizing the correct codon on the messenger RNA (mRNA). At high temperatures, the increased kinetic energy can lead to mispairing between the codon and anticodon.

The rigid structure imposed by 7-Methylwyosine at position 37 helps to properly orient the anticodon for precise codon recognition. This "pre-structuring" of the anticodon loop reduces the entropic penalty of binding to the mRNA and minimizes the likelihood of incorrect codon-anticodon interactions, thereby preventing translational errors.

The Biosynthesis of 7-Methylwyosine: A Multi-Enzyme Pathway

The synthesis of 7-Methylwyosine is a complex, multi-step enzymatic process that begins with a standard guanosine (B1672433) residue at position 37 of the pre-tRNAPhe. While the complete pathway is still under active investigation, key enzymatic steps have been elucidated.

Key Enzymes in the 7-Methylwyosine Biosynthesis Pathway:

| Enzyme | Function |

| Trm5a | A bifunctional enzyme that catalyzes the initial N1-methylation of guanosine (G) to form 1-methylguanosine (B33566) (m1G) and a later C7-methylation of a pathway intermediate. |

| TYW1/Taw1 homolog | Likely involved in the formation of the tricyclic core structure from m1G. |

| TYW2/Taw2 homolog | Thought to participate in the subsequent modification of the tricyclic core. |

| TYW3/Taw3 homolog | Another key enzyme in the elaboration of the wyosine scaffold. |

The pathway proceeds through several intermediates, including 4-demethylwyosine (B1206707) (imG-14) and isowyosine (B13420988) (imG2). The final step involves the methylation at the 7th position of the purine (B94841) ring, a reaction also catalyzed by the versatile Trm5a enzyme in some archaea.

Caption: Biosynthesis pathway of 7-Methylwyosine in hyperthermophilic archaea.

Experimental Protocols for Studying 7-Methylwyosine

The investigation of 7-Methylwyosine and its function relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Isolation of Total tRNA from Hyperthermophilic Archaea

This protocol is adapted from standard procedures for tRNA isolation and optimized for hyperthermophilic organisms.

Materials:

-

Cell pellet of hyperthermophilic archaea

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1% SDS

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)

-

3 M Sodium Acetate (B1210297) (pH 5.2)

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Resuspend the cell pellet in Lysis Buffer.

-

Perform mechanical lysis (e.g., bead beating or sonication) on ice to disrupt the robust archaeal cell walls.

-

Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously for 1 minute, and incubate at 65°C for 10 minutes with intermittent vortexing. This high-temperature step aids in the denaturation of proteins from these thermophiles.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the phenol:chloroform:isoamyl alcohol extraction until the interface is clear.

-

To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

-

Precipitate the nucleic acids at -20°C overnight or -80°C for 2 hours.

-

Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the total RNA.

-

Wash the pellet with ice-cold 70% ethanol and air-dry briefly.

-

Resuspend the pellet in nuclease-free water.

-

To specifically isolate tRNA from the total RNA, further purification by anion-exchange chromatography (e.g., DEAE-cellulose) is recommended.

Analysis of Modified Nucleosides by HPLC-Mass Spectrometry

This method allows for the identification and quantification of 7-Methylwyosine in a tRNA sample.

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium (B1175870) acetate buffer (pH 5.3)

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Enzymatic Digestion:

-